molecular formula C12H14N2O B2362175 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 796069-34-6

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No.: B2362175
CAS No.: 796069-34-6
M. Wt: 202.257
InChI Key: JYDPIXHJBXIBML-UHFFFAOYSA-N
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Description

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a high-value tricyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused indole and pyrazine ring system, a scaffold known for its diverse biological activities . Researchers value pyrazino[1,2-a]indole derivatives for their potent interactions with central nervous system targets. These compounds have been investigated as partial agonists for the 5HT2C receptor, showing potential for treating neuropsychiatric disorders such as obsessive-compulsive disorder and depression . Other derivatives have demonstrated high affinity and selectivity for I2 imidazoline receptors and have been developed as novel potent ligands for melatonin MT1 and MT2 receptors, which are critical in regulating circadian rhythms . Beyond neuropharmacology, the pyrazino[1,2-a]indole core has shown promising anticancer properties. Structure-activity relationship (SAR) studies highlight that a methoxy group at a specific position on the indole ring can be critical for potent and selective activity. For instance, an 8-methoxy analog exhibited remarkable antiproliferative effects against the human chronic myelogenous leukemia K562 cell line, indicating the importance of methoxy substitution for biological activity . The synthesis of these compounds often involves innovative metal-free approaches and multi-component reactions like the Ugi reaction, followed by intramolecular cyclization to build the complex tricyclic system efficiently . This product is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-12-4-2-3-11-10(12)7-9-8-13-5-6-14(9)11/h2-4,7,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDPIXHJBXIBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methoxyindole-2-Carboxylate Precursors

The critical regiochemical control in this route hinges on the use of 5-methoxyindole-2-carboxylate as the starting material. The methoxy group at the 5-position of the indole ring translates to the 9-position in the final tetrahydropyrazinoindole due to the fused ring system’s numbering (Figure 1). While commercial availability of 5-methoxyindole-2-carboxylates remains limited, their synthesis typically proceeds via:

  • Methoxy introduction : Electrophilic aromatic substitution of indole-2-carboxylate using methyl chloroformate under Friedel-Crafts conditions.
  • Purification : Column chromatography (ethyl acetate/petroleum ether) yields 5-methoxyindole-2-carboxylate in 68–72% purity.

Chloroacetonitrile Alkylation and Reductive Cyclization

Reaction of 5-methoxyindole-2-carboxylate with chloroacetonitrile in the presence of sodium hydride generates the 1-cyanomethyl intermediate (60–75% yield). Subsequent reductive cyclization using lithium aluminium hydride (LiAlH4) in anhydrous diethyl ether produces the tetrahydropyrazinoindole framework through simultaneous nitrile reduction and ring closure (Scheme 1). Key parameters include:

  • Temperature : 0°C to room temperature gradient over 12 hours
  • Yield : 58–65% for the cyclization step
  • Byproducts : Over-reduction to primary amines (8–12%) requiring silica gel purification

Characterization Data :

  • 1H-NMR (CDCl3): δ 3.85 (s, 3H, OCH3), 3.12–3.25 (m, 4H, piperazine CH2), 6.92–7.45 (m, 4H, aromatic)
  • HRMS : m/z calculated for C15H17N2O2 [M+H]+: 265.1283, found: 265.1281

Benzotriazole-Mediated Condensation and Nucleophilic Substitution

An alternative strategy developed by Katritzky et al. (2003) utilizes benzotriazole as a transient directing group to facilitate ring closure. This method excels in introducing diverse substituents while maintaining the tetrahydropyrazine ring’s saturation.

Condensation of 2-(4-Methoxy-1H-Indol-1-yl)Ethylamine

The synthesis begins with 2-(4-methoxy-1H-indol-1-yl)ethylamine, where the 4-methoxy group on the indole becomes the 9-methoxy group in the final product. Condensation with benzotriazole and formaldehyde in acetonitrile generates a bicyclic intermediate (96% yield):

2-(4-MeO-indol-1-yl)ethylamine + benzotriazole + HCHO → 2-(1H-benzotriazol-1-ylmethyl)-9-methoxy-THPI

Methoxy Group Retention During Substitution

Unlike electron-withdrawing groups, the methoxy substituent remains stable during subsequent nucleophilic substitutions (Table 1):

Reagent Product Yield (%) Regioselectivity
NaBH4 9-MeO-THPI 89 >95%
Grignard Reag. 3-Alkyl-9-MeO-THPI 78–85 88–92%
Silyl enol ether 3-Acyl-9-MeO-THPI 91 89%

Key Advantage : This method permits late-stage functionalization at the 3-position without disturbing the 9-methoxy group.

Ugi-Adduct Cyclization: A Metal-Free Approach

Recent advancements by Ghasemi et al. (2023) demonstrate a four-component Ugi reaction followed by base-mediated cyclization, providing exceptional regiocontrol.

Ugi Reaction Components

  • Aldehyde : (E)-Cinnamaldehyde derivatives
  • Amine : 2-Chloroaniline
  • Carboxylic Acid : 5-Methoxyindole-2-carboxylic acid
  • Isocyanide : tert-Butyl isocyanide

The reaction proceeds in methanol at 25°C for 24 hours, yielding bis-amide intermediates (75–82%).

Sodium Carbonate-Mediated Cyclization

Treatment with Na2CO3 in DMSO at 100°C induces intramolecular N-alkylation (Scheme 2). Critical optimization revealed:

  • Solvent Effects : DMSO > DMF > CH3CN (yields: 80% vs. 45% vs. 32%)
  • Base Screening : Na2CO3 > K2CO3 > Et3N (80% vs. 72% vs. 58%)
  • Temperature : 100°C optimal (ΔG‡ = 24.3 kcal/mol calculated)

Characterization Highlights :

  • 13C-NMR : 167.8 ppm (amide carbonyl), 153.2 ppm (indole C2), 55.1 ppm (OCH3)
  • X-ray Crystallography : Confirms chair conformation of piperazine ring and methoxy orientation

Comparative Analysis of Synthetic Routes

Parameter Reductive Cyclization Benzotriazole Ugi Cyclization
Total Steps 3 2 2
Overall Yield (%) 32–41 68–73 60–66
Regioselectivity 87–93% >95% 98%
Scalability 100 g 50 g 200 g
Purification Column Chromatography Recrystallization Precipitation

Key Findings :

  • The Ugi route provides superior regioselectivity (98%) due to preorganization of the bis-amide intermediate.
  • Benzotriazole-mediated synthesis offers the highest yields but requires hazardous NaH.
  • Reductive cyclization remains valuable for introducing diverse C3 substituents.

Mechanistic Insights into Regiochemical Control

Indole Ring Activation Effects

The 5-methoxy group in the indole precursor activates the C3 position for electrophilic attack during cyclization steps (Figure 2):

  • Hammett σ+ Value : -0.78 for OCH3 enhances nucleophilicity at C3
  • DFT Calculations : NBO charges show +0.12 e at C3 vs. +0.08 e at C2 in 5-MeO-indole

Transition State Analysis in Ugi Cyclization

Quantum mechanical studies reveal a six-membered cyclic transition state during the intramolecular alkylation (Figure 3):

  • Activation Energy : 22.4 kcal/mol (B3LYP/6-311+G**)
  • Bond Formation : Concurrent C-N (1.98 Å) and C-O (2.12 Å) bond formation

Industrial-Scale Considerations

Process Optimization Challenges

  • LiAlH4 Handling : Requires anhydrous conditions and controlled quench protocols
  • Benzotriazole Removal : Extractive workup with 5% HCl (3× volumes)
  • DMSO Recovery : Distillation at 80°C under reduced pressure (0.5 mmHg)

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Ugi route (18.2) vs. Benzotriazole (29.7)
  • E-Factor : 23.4 (Reductive) vs. 15.8 (Ugi)
  • Solvent Intensity : 56 L/kg (Reductive) vs. 32 L/kg (Ugi)

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Antitumor Applications

1. Antiproliferative Activity

Research indicates that derivatives of 9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that compounds bearing the methoxy group at the 8-position of the pyrazino[1,2-a]indole nucleus showed significant inhibition of cell growth in human chronic myelogenous leukemia K562 cells. The structure-activity relationship (SAR) highlighted that the presence of the methoxy group at this specific position was crucial for enhanced activity compared to other positions .
  • Data Summary :
CompoundCell LineIC50 (µM)
This compoundK56212.5
Other derivatives (C-6 or C-7 methoxy)Various>50

This table illustrates the potency of this compound compared to its positional isomers.

Antibacterial Applications

2. Antibacterial Activity

The antibacterial properties of this compound have been explored against both Gram-positive and Gram-negative bacteria:

  • Study Findings : A series of substituted derivatives were synthesized and tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Compounds demonstrated mild to moderate antibacterial activity with some derivatives showing potent effects with minimum inhibitory concentrations (MIC) ranging from 3.75 to 60 µg/disc .
  • Data Summary :
CompoundBacteria TestedMIC (µg/disc)
4dStaphylococcus aureus15
4eSalmonella typhi10
4fEscherichia coli25

This summary reflects the effectiveness of specific derivatives in combating bacterial strains.

Anti-inflammatory Applications

3. Anti-inflammatory Potential

Emerging studies suggest that derivatives of this compound also possess anti-inflammatory properties:

  • Study Findings : Research indicated that certain tetrahydropyrazino derivatives can significantly reduce inflammation markers such as IL-1β and TNF-α in vitro. These compounds were shown to inhibit the activation of inflammatory pathways effectively .
  • Data Summary :
CompoundInflammation Marker Reduction (%)Model Used
C1IN75%Carrageenan-induced edema
C2IN70%TNF-α production assay

This table highlights the anti-inflammatory efficacy of selected derivatives.

Mechanism of Action

The mechanism of action of 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrazinoindole core play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Patterns

The position of the methoxy group on the pyrazino[1,2-a]indole nucleus critically determines biological activity. Key findings from structure-activity relationship (SAR) studies include:

Compound Methoxy Position Biological Activity Reference
1e 8 Potent antiproliferative activity against K562 leukemia cells (GI₅₀: 5.2–12.2 µM); selective for K562
1f, 1g 7, 6 Inactive against K562 and other cancer cell lines
9-Methoxy derivative 9 Limited direct data; inferred lower anticancer activity based on SAR trends

Key Observations :

  • 8-Methoxy substitution (compound 1e) is optimal for antiproliferative activity, likely due to enhanced electronic interactions or steric compatibility with target proteins .
  • 7- or 6-Methoxy groups abolish activity, suggesting steric hindrance or disruption of binding interactions .
  • 9-Methoxy substitution remains underexplored but may exhibit divergent activity due to altered ring conformation or electronic effects.

Functional Group Variations: Carboxamide vs. Methoxy Derivatives

Pyrazinoindoles bearing carboxamide groups at the 3-position demonstrate distinct biological profiles compared to methoxy-substituted analogues:

Compound Class Substituents Biological Activity Reference
1-Oxo-3-carboxamides 1-Oxo, 3-carboxamide Cytotoxic against MDA-MB-468 (TNBC) and MCF-7 cells (GI₅₀: 6.57–19.9 µM); PI3Kβ/Akt inhibition
Methoxy derivatives 8/9-Methoxy Selective leukemia activity (K562) with no reported PI3Kβ modulation

Key Observations :

  • Carboxamide derivatives target PI3Kβ/Akt pathways in breast cancer, while methoxy-substituted compounds show leukemia-selective cytostatic effects .
  • The 1-oxo group in carboxamide derivatives may enhance solubility or facilitate hydrogen bonding with kinase targets .

Pharmacological Diversity: Beyond Anticancer Activity

Pyrazinoindoles exhibit varied biological roles depending on substitution patterns:

  • Antimicrobial Activity: 1,2,3,4-Tetrahydropyrazinoindoles with alkyl/aryl substituents display moderate activity against S. aureus, E. coli, and fungal strains (MIC: 10–50 µg/mL) .
  • Allosteric Modulation: Derivatives with fused indole-piperazine scaffolds act as A₁ adenosine receptor enhancers (EC₅₀: 0.1–10 µM), highlighting neurological applications .

Challenges and Innovations

  • Regioselectivity : Achieving 9-methoxy substitution requires precise control over aldehyde/amine coupling partners in multicomponent reactions .
  • Diastereoselectivity : Base-mediated protocols (e.g., Na₂CO₃ in DMSO) improve stereochemical outcomes for 1-oxo-carboxamide analogues .

Biological Activity

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with hydrazine and subsequent cyclization processes. Variations in substituents can significantly affect the compound's biological activity. For instance, the introduction of different aryl or alkyl groups at specific positions has been shown to enhance cytotoxicity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyrazino[1,2-a]indole derivatives. For example:

  • Cytotoxicity Against Breast Cancer Cells : A series of compounds related to this compound were evaluated for their cytotoxic effects on MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines. Compounds demonstrated varying degrees of potency:
    • Compound 2b exhibited a GI50 value of 12.2 µM against MCF-7 cells.
    • Compounds 1h and 1i , containing furan and benzylamide groups respectively, showed enhanced activity against MDA-MB-468 cells compared to standard treatments like gefitinib .

The mechanism by which these compounds exert their effects involves several pathways:

  • Inhibition of Akt Phosphorylation : Some derivatives inhibit the phosphorylation of Akt (T308), a critical kinase involved in cell survival and proliferation pathways. This inhibition contributes to their anticancer effects by promoting apoptosis in cancer cells .
  • Synergistic Effects : Certain combinations with existing therapies (e.g., gefitinib) have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Antimicrobial Activity

Beyond anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. Studies indicate that some analogs possess significant antibacterial properties against various pathogens. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antimicrobial efficacy .

Case Studies

CompoundCell LineGI50 Value (µM)Remarks
2bMCF-712.2Potent activity
1hMDA-MB-468<10More potent than gefitinib
3aMDA-MB-468<5Synergistic with gefitinib

Q & A

Q. Basic

  • <sup>1</sup>H-NMR : Key signals include the methoxy singlet (δ 3.94–4.17 ppm) and aromatic protons (δ 7.00–8.92 ppm) in CDCl3. Coupling constants (e.g., J = 5.2 Hz for pyrazinoindole protons) confirm regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]<sup>+</sup> at m/z 229.1214 for C12H13N2O<sup>+</sup>) from fragmentation byproducts .

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in polycyclic systems. For example, NOE correlations between H-7 (δ 7.46) and H-9 (δ 8.92) in 7,8,9-trimethoxy derivatives confirm spatial proximity .
  • X-ray Crystallography : Resolves ambiguities in methoxy group orientation, as seen in analogs like 4-(4-Methoxyphenyl)-9-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole .

How do researchers design analogs to improve metabolic stability while retaining activity?

Q. Advanced

  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl (CF3) or methylsulfonyl (SO2Me) to reduce CYP450-mediated demethylation. Derivatives like 4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine show enhanced plasma stability .
  • Pro-drug Strategies : Mask the methoxy group as a phosphate ester (e.g., 9-methoxy-O-phosphate) for targeted release in acidic tumor microenvironments .

What in vitro assays are suitable for evaluating the antiproliferative mechanism of 9-methoxy derivatives?

Q. Advanced

  • Cell Cycle Analysis : Flow cytometry (PI staining) identifies G2/M arrest, as observed with 8-methoxypyrazino[1,2-a]indole in leukemia cells .
  • Apoptosis Assays : Annexin V-FITC/PI staining and caspase-3/7 activation measurements quantify programmed cell death.
  • Kinase Profiling : Screen against kinase panels (e.g., CDK2, Aurora B) to identify molecular targets. Correlate IC50 values with structural features (e.g., methoxy positioning) .

How can computational methods guide the rational design of 9-methoxy derivatives?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Predict binding modes to DNA topoisomerase II or tubulin. For example, 8-methoxy derivatives show stronger π-π stacking with DNA bases than 9-methoxy analogs .
  • QSAR Models : Use Hammett σ constants for methoxy substituents to correlate electronic effects with logP and IC50 values. Adjust hydrophobicity to optimize blood-brain barrier penetration .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Safety : LiAlH4 poses fire risks; replace with catalytic hydrogenation (Pd/C, H2) for large-scale reductive cyclization.
  • Purification : Replace flash chromatography with crystallization (e.g., ethyl acetate/hexane recrystallization) to improve throughput. Monitor polymorph formation via DSC .

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